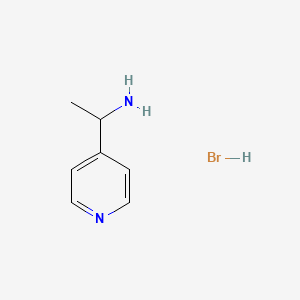

1-(Pyridin-4-yl)ethan-1-amine hydrobromide

Description

Contextual Significance of Pyridyl Ethanamine Derivatives in Organic and Medicinal Chemistry Research

Pyridyl ethanamine derivatives are a class of compounds that feature prominently in both organic and medicinal chemistry. The pyridine (B92270) nucleus is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.gov Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a crucial component for molecular recognition at biological targets. researchgate.net

The ethanamine side chain, particularly when chiral, introduces a stereogenic center that is often critical for specific interactions with enzymes and receptors. nih.gov The primary amine group serves as a versatile functional handle for further chemical modifications, allowing for the construction of more complex molecules such as amides, sulfonamides, and imines.

In medicinal chemistry, pyridine derivatives have been investigated for a vast array of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.net The incorporation of a chiral ethanamine moiety can enhance the potency and selectivity of these compounds. For instance, chiral amines are fundamental components in the synthesis of catalysts for asymmetric reactions, highlighting their importance in creating enantiomerically pure pharmaceuticals. researchgate.net The hydrobromide salt form of such amines is often utilized to improve their stability, solubility, and handling characteristics, which are critical properties for both chemical synthesis and pharmaceutical development.

Academic Research Landscape and Unexplored Avenues for 1-(Pyridin-4-yl)ethan-1-amine Hydrobromide

The academic research landscape for pyridyl ethanamine derivatives is extensive, with numerous studies focusing on their synthesis and application. Enantioselective synthesis methods for preparing chiral pyridyl ethanamines, such as (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine, have been developed, often employing chiral auxiliaries or catalysts. youtube.com These synthetic routes provide access to enantiomerically pure building blocks that are essential for the development of chiral drugs and materials.

While the free base and the hydrochloride salt of 1-(pyridin-4-yl)ethan-1-amine have been documented and are commercially available, there is a noticeable gap in the literature specifically concerning the This compound salt. achemblock.combldpharm.com This lack of specific research presents a significant unexplored avenue. Key areas that warrant investigation include:

Crystallographic Studies: A detailed single-crystal X-ray diffraction analysis of this compound would provide valuable insights into its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is crucial for understanding its physical properties and for crystal engineering.

Comparative Physicochemical Properties: A systematic study comparing the solubility, stability, and hygroscopicity of the hydrobromide salt with the hydrochloride and free base forms would be highly beneficial. These properties are critical for its application in both synthesis and potential pharmaceutical formulations.

Application in Salt Screening: The hydrobromide salt could be a valuable candidate in salt screening studies of new active pharmaceutical ingredients (APIs) containing a basic nitrogen atom. Its properties may offer advantages over more commonly used salts.

Role in Asymmetric Synthesis: Investigating the utility of this compound as a chiral resolving agent or as a precursor to chiral ligands for asymmetric catalysis could reveal new applications in organic synthesis.

The following table summarizes some of the known properties of the closely related free amine, which can serve as a baseline for future comparative studies with the hydrobromide salt.

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(pyridin-4-yl)ethan-1-amine | achemblock.com |

| CAS Number | 27854-96-2 | achemblock.com |

| Molecular Formula | C7H10N2 | achemblock.com |

| Molecular Weight | 122.17 g/mol | achemblock.com |

| Purity | 97% | achemblock.com |

| SMILES | CC@HC1=CC=NC=C1 | achemblock.com |

Hierarchical Approach to Advanced Investigations of the Chemical Compound

To systematically explore the potential of this compound, a hierarchical approach to advanced investigations is proposed. This approach would build upon fundamental characterization to explore more complex applications.

Level 1: Fundamental Characterization

Synthesis and Purification: Development and optimization of a reliable synthetic route to produce high-purity this compound. This would involve the reaction of the free amine with hydrobromic acid followed by crystallization and thorough characterization (NMR, IR, elemental analysis).

Solid-State Analysis: Comprehensive solid-state characterization, including single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its crystal structure, thermal stability, and melting point.

Physicochemical Profiling: Detailed determination of its aqueous solubility, pKa, and hygroscopicity under various conditions. This data is foundational for any further application development.

Level 2: Elucidation of Structure-Property Relationships

Computational Modeling: Utilization of density functional theory (DFT) calculations to model the molecular structure and predict spectroscopic properties, which can then be correlated with experimental data. acs.org

Level 3: Exploration of Novel Applications

Chiral Ligand Synthesis: Use of this compound as a precursor for the synthesis of novel chiral pyridine-based ligands. The performance of these new ligands could then be evaluated in various asymmetric catalytic reactions. researchgate.net

Supramolecular Chemistry: Investigation of the role of the hydrobromide salt in the formation of chiral hierarchical assemblies and its potential use in chiral recognition and sensing. chinesechemsoc.org

Medicinal Chemistry Scaffolding: Employing the compound as a starting material for the synthesis of a library of new pyridine derivatives to be screened for various biological activities, building upon the known medicinal importance of this scaffold. nih.govnih.gov

This structured approach will ensure a thorough investigation of this compound, moving from fundamental understanding to the exploration of its untapped potential in various fields of chemical science.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11BrN2 |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

1-pyridin-4-ylethanamine;hydrobromide |

InChI |

InChI=1S/C7H10N2.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H |

InChI Key |

OLNHOJLIKYDIOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=NC=C1)N.Br |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis

Solid-State Structure Elucidation via Single Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The following sections describe the anticipated solid-state structure of 1-(Pyridin-4-yl)ethan-1-amine hydrobromide based on crystallographic data from closely related compounds.

The crystal packing is anticipated to be driven by the optimization of intermolecular forces, particularly strong hydrogen bonds and electrostatic interactions between the protonated amine/pyridinium (B92312) cations and the bromide anions. In related structures of pyridinium bromide salts, the cations and anions often arrange into intricate networks, forming layers or chains. nih.gov Cations frequently stack in a head-to-tail fashion to maximize electrostatic and dispersion forces, sometimes involving offset π–π interactions between the aromatic rings. nih.gov

The solid-state architecture of this compound would be stabilized by a variety of intermolecular interactions.

C-H⋯π Interactions : These weaker hydrogen bonds, where a C-H bond acts as a donor to the π-system of an adjacent pyridinium ring, are known to play a significant role in the crystal engineering of pyridinium salts. researchgate.netchemrxiv.orgresearchgate.netnih.gov Such interactions can disrupt purely ionic packing, influencing properties like solubility by modulating the strength of the crystal lattice. researchgate.netresearchgate.net

π-π Stacking : Aromatic pyridinium rings are likely to engage in π-π stacking interactions. These interactions typically occur in an offset or parallel-displaced arrangement rather than a direct face-to-face orientation to minimize electrostatic repulsion between the positively charged rings. nih.gov The inter-centroid distances for such interactions are generally found in the range of 3.5 to 3.9 Å. nih.gov

The compound contains two basic nitrogen atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the primary amine. The pKa of the conjugate acid of pyridine is approximately 5.25, while that of a typical primary alkylamine is around 10-11. wikipedia.org Due to the significantly higher basicity of the ethylamine (B1201723) nitrogen, it is the preferred site of protonation.

Therefore, in a 1:1 hydrobromide salt, the molecule will exist as 1-(pyridin-4-yl)ethan-1-ammonium bromide, with the charge localized on the side-chain nitrogen. If a dihydrobromide salt were formed, protonation would occur at both nitrogen atoms, resulting in a dicationic species. Ab initio studies on substituted pyridines confirm that the ring nitrogen is the most favorable protonation site within the pyridine moiety itself. acs.orgacs.orgnih.gov

Spectroscopic Investigations for Structural Confirmation and Elucidation

Spectroscopic methods provide invaluable information for confirming the molecular structure in solution and analyzing its vibrational properties.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The predicted chemical shifts for this compound are based on data from analogous pyridinium salts and protonated amines. nih.govnih.govorganicchemistrydata.org Protonation of the nitrogen atoms leads to a significant deshielding effect, causing downfield shifts for adjacent protons and carbons.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methine proton (α-CH), and the methyl protons (β-CH₃). The protons on the pyridine ring (H-2,6 and H-3,5) would appear as doublets in the aromatic region. Upon protonation of the pyridine nitrogen, these signals, particularly the α-protons (H-2,6), would shift significantly downfield due to the increased positive charge on the ring. researchgate.net The hydrogens of the protonated amine (-NH₃⁺) would likely appear as a broad signal, and its chemical shift is highly dependent on solvent and concentration. libretexts.org

¹³C NMR: The carbon spectrum provides direct insight into the carbon skeleton. The chemical shifts are influenced by hybridization and the electronic environment. The carbons of the pyridine ring would appear in the aromatic region (120-150 ppm). The carbon bearing the positive charge in a pyridinium ring (C-4) would be significantly deshielded. The aliphatic carbons of the ethylamine side chain would appear further upfield.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyridine C2, C6 | 8.5 - 8.9 | 148 - 152 | α-carbons, deshielded by nitrogen. Shift is downfield upon protonation. |

| Pyridine H2, H6 | α-protons, appear as a doublet. | ||

| Pyridine C3, C5 | 7.8 - 8.2 | 124 - 128 | β-carbons. |

| Pyridine H3, H5 | β-protons, appear as a doublet. | ||

| Pyridine C4 | --- | 155 - 160 | γ-carbon, attached to the side chain. |

| α-CH | 4.5 - 5.0 | 55 - 60 | Methine carbon, deshielded by the ammonium (B1175870) group. |

| α-CH Proton | Methine proton, likely a quartet. | ||

| β-CH₃ | 1.7 - 2.0 | 20 - 25 | Methyl carbon. |

| β-CH₃ Protons | Methyl protons, appear as a doublet. |

Note: Predicted values are estimates based on analogous compounds and general NMR principles. Actual shifts may vary based on solvent and experimental conditions.

IR spectroscopy probes the vibrational modes of a molecule. For this compound, the spectrum would be dominated by absorptions characteristic of the ammonium group (-NH₃⁺) and the pyridinium ring.

The key diagnostic bands for primary amine salts are:

N⁺-H Stretching: A very broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region. researchgate.netcdnsciencepub.com This broadness is a hallmark of the strong hydrogen bonding between the ammonium cation and the bromide anion (N⁺-H⋯Br⁻). researchgate.net This band often overlaps with C-H stretching vibrations.

N⁺-H Bending (Scissoring): Primary ammonium salts typically show two distinct bending vibrations: an asymmetric deformation around 1620-1560 cm⁻¹ and a symmetric deformation ("umbrella mode") near 1500 cm⁻¹. libretexts.orgresearchgate.net These bands are useful for confirming the presence of the -NH₃⁺ group.

C-N Stretching: The C-N stretching vibration for the aliphatic amine portion is expected in the 1250–1020 cm⁻¹ range. orgchemboulder.com

The presence of the (potentially protonated) pyridine ring will add characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N⁺-H Stretching (Ammonium) | 3200 - 2800 | Strong, Broad | Characteristic of primary amine salts with extensive hydrogen bonding. |

| C-H Stretching (Aromatic/Aliphatic) | 3100 - 2850 | Medium | Often obscured by the broad N⁺-H stretch. |

| N⁺-H Bending (Asymmetric) | 1620 - 1560 | Medium-Strong | "Scissoring" mode of the -NH₃⁺ group. |

| C=C, C=N Ring Stretching | 1600 - 1450 | Medium-Strong | Vibrations from the pyridinium ring. |

| N⁺-H Bending (Symmetric) | ~1500 | Medium | "Umbrella" mode of the -NH₃⁺ group. |

| C-N Stretching | 1250 - 1020 | Medium-Weak | Aliphatic C-N bond vibration. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structural features of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, mass spectrometric analysis typically involves the examination of the free base, 1-(Pyridin-4-yl)ethan-1-amine, as the hydrobromide salt dissociates in the ion source of the mass spectrometer. The electron ionization (EI) mass spectrum of the free base provides valuable insights into its molecular structure.

The molecular formula of 1-(Pyridin-4-yl)ethan-1-amine is C₇H₁₀N₂, which gives a calculated molecular weight of approximately 122.17 g/mol . In a typical mass spectrum, the molecular ion peak ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 122. The presence of two nitrogen atoms in the molecule adheres to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass.

The fragmentation of 1-(Pyridin-4-yl)ethan-1-amine is primarily dictated by the presence of the pyridine ring and the ethylamine substituent. The most common fragmentation pathway for primary amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu In this case, the cleavage of the C-C bond of the ethyl group is a dominant process.

A key fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion. This alpha-cleavage results in the formation of a stable resonance-stabilized cation at m/z 107. This fragment is often a prominent peak in the spectrum due to the stability conferred by the pyridine ring and the iminium ion.

Another significant fragmentation process involves the cleavage of the bond between the chiral carbon and the pyridine ring. This can lead to the formation of a pyridinium cation or related fragments. The pyridine ring itself can undergo fragmentation, typically involving the loss of neutral molecules such as hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), a characteristic fragmentation pattern for pyridine and its derivatives. rsc.orgnih.gov

Detailed analysis of the fragmentation pattern allows for the confirmation of the compound's structure. The principal fragments and their proposed structures are outlined in the following tables.

Table 1: Key Ions in the Mass Spectrum of 1-(Pyridin-4-yl)ethan-1-amine

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 122 | [C₇H₁₀N₂]⁺• | Molecular Ion ([M]⁺•) |

| 107 | [C₆H₇N₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage |

| 78 | [C₅H₄N]⁺ | Cleavage of the ethylamine side chain |

| 51 | [C₄H₃]⁺ | Fragmentation of the pyridine ring (loss of HCN from m/z 78) |

Table 2: Proposed Fragmentation Pathways and Neutral Losses

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

| 122 | •CH₃ | 107 |

| 122 | •NH₂ | 106 |

| 107 | NH₃ | 90 |

| 78 | HCN | 51 |

The analysis of these characteristic fragments and their relative abundances provides a molecular fingerprint, confirming the identity and structural integrity of 1-(Pyridin-4-yl)ethan-1-amine.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for compounds like 1-(Pyridin-4-yl)ethan-1-amine hydrobromide.

Geometry optimization using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in theoretically characterizing this compound. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For the cationic part, 1-(pyridin-4-yl)ethan-1-aminium, the calculations would provide precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.

Electron Density and Electrostatic Potential (ESP): Mapping the electrostatic potential onto the electron density surface reveals the charge distribution and identifies electrophilic and nucleophilic sites. For the 1-(pyridin-4-yl)ethan-1-aminium cation, a positive potential would be expected around the ammonium (B1175870) and pyridinium (B92312) protons, indicating their susceptibility to nucleophilic attack and their role as hydrogen-bond donors.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, and gives a more localized picture of bonding. It can quantify the charge on each atom, offering a detailed view of the charge distribution within the cation.

Table 1: Representative Theoretical Parameters for a Pyridine (B92270) Derivative Cation (Calculated using DFT/B3LYP)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 6.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

Note: These values are illustrative, based on similar pyridine-containing molecules, and would need to be specifically calculated for 1-(Pyridin-4-yl)ethan-1-aminium.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental spectra (like Infrared, Raman, and NMR) to validate the computational model.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies (IR and Raman) for the optimized structure allows for the assignment of experimental spectral bands to specific molecular motions (e.g., stretching, bending). For this compound, this would help identify characteristic vibrations such as the N-H stretching of the ammonium group, the C-N stretching, and the aromatic C-H and ring vibrations of the pyridine moiety. Theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to good agreement with experimental data researchgate.net.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. These predicted values are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. Calculations can be performed in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate solution-phase conditions more accurately researchgate.net.

Table 2: Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for a Related Pyridine Compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3265 | 3270 | Ammonium group |

| C=N Stretch | 1625 | 1630 | Pyridine ring |

| Aromatic C-H Stretch | 3050 | 3055 | Pyridine ring |

Note: This table is a representative example based on published data for analogous structures and illustrates the typical level of agreement between experiment and theory. researchgate.net

Molecular Modeling and Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules.

MD simulations treat molecules as a collection of atoms connected by bonds, with their interactions described by a force field. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom over time, providing a dynamic view of the system.

For this compound, MD simulations could be employed to:

Study Solvation: Simulate the compound in a solvent (e.g., water) to understand how solvent molecules arrange around the cation and the bromide anion and to analyze the stability of the solvation shell.

Probe Interactions with Biomolecules: If the compound has a biological target, MD simulations combined with molecular docking can predict its binding mode and affinity. These studies can elucidate the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex, providing mechanistic insights at the atomic level ijcce.ac.irnih.gov.

Computational Studies of Noncovalent Interactions and Their Influence on Supramolecular Networks

In the solid state, the crystal structure of this compound is determined by a network of noncovalent interactions. The pyridinium and ammonium groups are excellent hydrogen-bond donors, while the bromide anion is a hydrogen-bond acceptor.

Computational methods are essential for characterizing and quantifying these interactions, which govern the formation of the supramolecular architecture. rsc.org

Hydrogen Bonding: The primary interactions would involve the pyridinium and ammonium protons and the bromide anion, forming N-H···Br hydrogen bonds. Weaker C-H···Br interactions involving the aromatic and aliphatic C-H groups may also play a significant role in stabilizing the crystal packing nih.govnih.gov.

To analyze these interactions, advanced computational techniques are used:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the calculated electron density can identify and characterize chemical bonds and noncovalent interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, provide quantitative information about the strength and nature of the interaction (e.g., whether it is a shared covalent interaction or a closed-shell noncovalent interaction).

Non-Covalent Interaction (NCI) Plot: The NCIplot index is a visualization tool that highlights regions of noncovalent interactions in real space. It generates surfaces colored according to the strength and type of interaction, making it possible to easily identify weak interactions like van der Waals forces, hydrogen bonds, and steric clashes.

These computational approaches provide a detailed understanding of the balance and hierarchy of the various noncovalent forces that dictate the crystal engineering and supramolecular chemistry of pyridinium halides nih.govmdpi.com.

Research Applications and Derivatization in Specialized Chemical Fields

Coordination Chemistry and Ligand Development

The unique combination of a stereocenter and a nitrogen-containing heterocycle makes 1-(Pyridin-4-yl)ethan-1-amine a valuable precursor in coordination chemistry. The pyridine (B92270) nitrogen atom readily coordinates with transition metals, while the chiral amine group provides a basis for creating asymmetric environments, which is crucial for enantioselective processes.

The design of 1-(Pyridin-4-yl)ethan-1-amine hydrobromide as a precursor for chiral ligands is centered on its fundamental components. The pyridine ring acts as a classic Lewis base, forming stable coordination complexes with a wide range of transition metals. wikipedia.org The ethylamine (B1201723) backbone possesses a chiral center at the carbon atom adjacent to both the pyridine ring and the amine group. This inherent chirality is the key feature exploited in asymmetric synthesis.

The hydrobromide salt form of the amine is convenient for handling and purification. In synthetic applications, the free amine can be easily liberated from the salt, allowing it to be derivatized or to act directly as a ligand. The pairing of a chiral ligand with a specific metal ion is essential for the catalytic efficiency and effectiveness of the resulting complex in asymmetric syntheses. nih.gov Derivatives of chiral pyridinyl ligands have been shown to be a prominent class of ligands in enantioselective catalysis. nih.gov

The synthesis of metal complexes using ligands derived from 1-(Pyridin-4-yl)ethan-1-amine follows established coordination chemistry protocols. Copper, in particular, forms a variety of complexes with pyridine-containing ligands. ijrrjournal.commdpi.com Typically, the synthesis involves reacting a copper(I) or copper(II) salt (such as copper(II) diacetate or copper(I) chloride) with the ligand in a suitable solvent like ethanol or dimethylformamide. ijrrjournal.comnih.gov

The resulting complexes can be characterized using a suite of analytical techniques to determine their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure, revealing bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov Spectroscopic methods are also vital for characterization.

Table 1: Common Techniques for Characterizing Metal-Pyridine Complexes

| Technique | Information Obtained |

|---|---|

| Single-Crystal X-ray Diffraction | Provides precise 3D molecular structure, including coordination geometry, bond lengths, and angles. nih.gov |

| Elemental Analysis | Confirms the empirical formula and purity of the synthesized complex. mdpi.com |

| Mass Spectrometry | Determines the mass-to-charge ratio, confirming the molecular weight and stoichiometry of the complex. ijrrjournal.com |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies of functional groups and can indicate coordination of the ligand to the metal. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which is related to its geometry and the metal's d-orbital splitting. |

For instance, the coordination of a pyridine ligand to a copper ion typically results in a distorted tetrahedral or octahedral geometry, depending on the coordination number and the other ligands present. ijrrjournal.come3s-conferences.org

The primary application of chiral metal complexes derived from 1-(Pyridin-4-yl)ethan-1-amine is in asymmetric catalysis. The goal is to transfer the chirality of the ligand to the product of a chemical reaction, yielding a high excess of one enantiomer over the other. This is a highly efficient and atom-economical strategy for producing optically active compounds, which are of paramount importance in the pharmaceutical industry. acs.org

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis. nih.gov Copper complexes of chiral ligands based on pyridine derivatives have proven to be effective catalysts in reactions such as the asymmetric Henry reaction, which forms a new carbon-carbon bond. nih.gov Similarly, iridium and rhodium complexes are widely used in the asymmetric hydrogenation of various unsaturated compounds to produce chiral amines and other valuable molecules. acs.orgmdpi.com The pyridine moiety can sometimes pose a challenge due to its strong coordinating ability, which can lead to catalyst deactivation, but successful catalytic systems have been developed to overcome this. acs.org The effectiveness of these catalysts hinges on the specific structure of the ligand, which creates a chiral pocket around the metal's active site, directing the approach of the substrate and favoring the formation of one enantiomer. nih.gov

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The directional nature of metal-ligand coordination bonds, combined with weaker forces like hydrogen bonding, makes this compound an excellent candidate for constructing complex supramolecular architectures.

The pyridine group of 1-(Pyridin-4-yl)ethan-1-amine provides a well-defined coordination vector for binding to metal ions. When combined with metal centers, ligands containing pyridyl units can act as linkers, assembling into predictable and often intricate one-, two-, or three-dimensional structures. researchgate.netresearchgate.net For example, related bis(pyridyl) ligands have been shown to form 2D layered metal-organic frameworks (MOFs) and 3D supramolecular architectures through coordination with metal ions like Ni(II) or Mn(II). researchgate.net

The final structure of the assembly is influenced by several factors, including the coordination geometry of the metal ion, the structure of the ligand, and the reaction conditions. e3s-conferences.org Silver(I), for instance, often adopts a linear coordination geometry, which, when combined with bridging pyridyl ligands, can lead to the formation of helical coordination polymers. nih.gov The assembly process is a spontaneous organization of molecules into a stable, well-defined structure, driven by the formation of coordinate bonds.

Beyond the primary driving force of metal-ligand coordination, the amine hydrobromide moiety plays a crucial secondary role in directing the supramolecular assembly. The protonated amine group (-NH3+) is an excellent hydrogen bond donor, while the bromide anion (Br-) is a hydrogen bond acceptor. These groups can form strong intermolecular hydrogen bonds (e.g., N-H···Br or N-H···N), which provide additional stability and structural definition to the supramolecular architecture. nih.gov

The formation of stable aggregates can be guided by the specific and directional nature of hydrogen bonds. nso-journal.org The electrostatic interactions between the ammonium (B1175870) cation and the bromide anion can also influence the packing of the molecules in the solid state. nih.gov This is analogous to how HCl molecules have been observed to direct the self-assembly of certain receptor molecules into dimeric structures held together by a network of hydrogen bonds. nih.gov The interplay between strong metal coordination, directional hydrogen bonding, and other non-covalent forces like π-π stacking interactions between pyridine rings allows for the precise construction of complex and functional supramolecular systems. researchgate.netnih.gov

Organic Synthesis Methodologies and Reaction Mechanism Studies

The study of reaction pathways involving pyridyl amine substrates like 1-(pyridin-4-yl)ethan-1-amine is crucial for understanding and controlling chemical reactions. The presence of both a basic amino group and a pyridyl ring introduces complexity and multiple potential reaction sites. Mechanistic studies often focus on how these functional groups influence the reactivity and stereochemistry of a transformation. For example, the diastereoselective reduction of pyridyl imines is a key method for producing chiral pyridyl amines. unito.it In these reactions, a chiral auxiliary attached to the imine nitrogen directs the hydride attack to one face of the C=N double bond, leading to a specific stereochemical outcome. unito.it

The stereoselective synthesis of chiral 1-substituted-1-(pyridyl)methylamines has been extensively reviewed, with various methods developed to control the stereochemistry at the carbon atom bearing the amino group. researchgate.net These methods are critical as the stereochemistry of the amine can profoundly impact its biological activity or its efficacy as a chiral ligand in catalysis. Investigations into the Maillard reaction, which involves the reaction of sugars with amino acids, have used labeled isotopes to trace the reaction pathways leading to the formation of pyridines and other heterocyclic compounds, providing insight into the complex mechanisms involved. researchgate.net While a different context, these studies underscore the importance of detailed mechanistic work to understand how simple building blocks form complex heterocyclic systems. researchgate.net Similarly, understanding the reaction pathways of primary amines with other functional groups, such as catechols, reveals that multiple products can form rapidly through various mechanisms, including Michael addition and Schiff base formation. researchgate.net

The 1-(pyridin-4-yl)ethan-1-amine scaffold is a valuable building block in organic synthesis due to the versatile reactivity of its pyridine and amine functionalities. nih.govnih.gov The pyridine ring can undergo various transformations, including substitution and cross-coupling reactions, while the primary amine can be readily derivatized to form amides, imines, and other nitrogen-containing functional groups. This dual reactivity allows for the development of novel synthetic transformations to construct complex molecules.

The pyridine scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization. nih.govnih.govbeilstein-journals.org Synthetic strategies often involve the construction of the pyridine ring itself or the modification of a pre-existing pyridine-containing starting material. For instance, tandem annulation reactions of 1,3-enynes have emerged as a powerful method for constructing functionalized pyridine derivatives. beilstein-journals.org The pyridyl ethanamine scaffold can be used as a nucleophile in various coupling reactions or as a precursor for more elaborate heterocyclic systems. The development of multicomponent reactions (MCRs) has also gained attention for synthesizing structurally diverse pyridine and dihydropyridine frameworks, where multiple bonds are formed in a single step. mdpi.com These methodologies are instrumental in creating libraries of compounds for drug discovery and materials science.

Chiral derivatives of 1-(pyridin-4-yl)ethan-1-amine are highly valuable in asymmetric synthesis, where they can act as chiral catalysts, ligands for metal catalysts, or chiral building blocks. unito.itacs.org The asymmetric hydrogenation of imines, enamines, and N-heteroaromatic compounds is a prominent method for synthesizing chiral amines, although the coordination of the pyridine moiety to the metal center can sometimes pose a challenge by deactivating the catalyst. acs.org

Chiral primary amines have been shown to be effective organocatalysts in asymmetric Mannich reactions, exhibiting unique reactivity and stereoselectivity that is not always achievable with more common secondary amine catalysts. nih.gov Furthermore, chiral pyridyl amines are precursors to chiral dialkylaminopyridine (DMAP) analogues, which are powerful nucleophilic catalysts for a wide range of reactions, including the kinetic resolution of alcohols and amines. nih.govacs.org The development of chiral ligands based on imidazolidin-4-one derivatives, which often incorporate a pyridyl group, has led to highly enantioselective catalysts for reactions like the asymmetric Henry reaction. nih.gov The stereochemical outcome of these reactions is often highly dependent on the specific structure and configuration of the chiral ligand. nih.gov

Below is a table summarizing key stereoselective reactions where chiral pyridyl amine derivatives are employed.

| Reaction Type | Role of Chiral Pyridyl Amine | Typical Enantiomeric Excess (ee) | Reference Example |

| Asymmetric Hydrogenation | Precursor to chiral ligands for Rh or Ir catalysts. | >90% | Enantioselective hydrogenation of N-aryl imines. acs.org |

| Asymmetric Mannich Reaction | Chiral primary amine organocatalyst. | Up to 99% | Reaction of aldehydes with isatin-derived ketimines. nih.gov |

| Kinetic Resolution of Alcohols | Precursor to chiral DMAP-type catalysts. | s-factors up to 95 | Acylation of secondary alcohols. acs.org |

| Asymmetric Henry Reaction | Component of a chiral copper(II) complex ligand. | Up to 97% | Reaction of benzaldehyde with nitromethane. nih.gov |

| Asymmetric [5+2] Cycloaddition | Chiral primary amine catalyst. | Up to 98% | Reaction of pyrylium intermediates with alkenes. nih.gov |

Chemical Biology and Medicinal Chemistry Research Principles

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and chemical biology, found in numerous FDA-approved drugs and biologically active compounds. nih.govmdpi.com Its properties, such as its ability to improve water solubility and act as a hydrogen bond acceptor, make it an attractive core structure for the design of new therapeutic agents and chemical probes. nih.gov Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. The design of these probes often involves strategies like scaffold hopping and molecular hybridization, where fragments of known active molecules are combined or modified to create novel structures with improved properties. mdpi.comresearchgate.netacs.org

The 1-(pyridin-4-yl)ethan-1-amine framework serves as a versatile starting point for the development of such probes. The primary amine provides a convenient handle for attaching different functional groups or linking the scaffold to other molecular fragments, while the pyridine ring can be modified to fine-tune binding affinity and selectivity. For example, pyridine-based scaffolds have been incorporated into the design of inhibitors for enzymes like colony-stimulating factor 1 receptor (CSF1R) and tissue-nonspecific alkaline phosphatase (h-TNAP). mdpi.commdpi.com In these designs, the pyridine moiety often engages in key interactions within the active site of the target protein. The synthesis of libraries of structurally diverse chemical probes can be achieved through efficient, high-throughput synthetic approaches, enabling the rapid exploration of structure-activity relationships. whiterose.ac.uk

| Design Strategy | Description | Example Application |

| Scaffold Hopping | Replacing a core molecular structure with a different, isosteric scaffold to explore new chemical space and intellectual property. | Designing novel pyridazine-based JNK inhibitors by replacing a known active core. acs.org |

| Molecular Hybridization | Combining structural fragments from different active molecules into a single new molecule. | Merging fragments of Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus to create new CSF1R inhibitors. mdpi.com |

| Fragment-Based Design | Using small molecular fragments that bind weakly to a target as starting points for building more potent ligands. | Identifying pyridine-containing fragments that bind to a target enzyme's active site. |

| Privileged Scaffolds | Utilizing molecular frameworks (like pyridine) that are known to bind to multiple biological targets. | Synthesizing libraries of dihydropyridine and pyridine analogs to screen for anticancer activity. mdpi.com |

Investigation of Ligand Interactions with Defined Molecular Targets (e.g., Receptors, Enzymes) at a Chemical Level

The chemical structure of 1-(Pyridin-4-yl)ethan-1-amine, featuring a basic amine group and a pyridine ring, makes it a valuable scaffold for investigating ligand interactions with various biological targets. The pyridine ring can participate in π-stacking and hydrogen bonding, while the ethylamine side chain allows for ionic interactions and further functionalization. Although specific binding data for this compound is not extensively detailed in publicly accessible literature, the interactions of analogous pyridine-containing molecules with receptors and enzymes have been studied, providing insights into its potential molecular interactions.

Derivatives of pyridine are known to interact with a wide range of receptors. For instance, certain N-substituted 2-[2-(pyridin-4-yl)phenoxy]ethan-1-amine derivatives have shown high, nanomolar affinities for the 5-HT1A receptor. nih.gov The interaction is characterized by the binding of the protonated amine to key acidic residues in the receptor binding pocket. Molecular docking studies of these analogs can help elucidate the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and functional activity. nih.gov

In the context of enzymes, pyridine-containing compounds have been investigated as inhibitors. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). acs.org The binding of these inhibitors involves interactions with the enzyme's active site, where the pyridine moiety can form key hydrogen bonds with backbone atoms of the protein, contributing to the inhibitory activity. acs.org

The following table summarizes the types of interactions that this compound could potentially form with molecular targets, based on the chemistry of its functional groups.

| Functional Group | Potential Interaction Type | Example Molecular Target Environment |

| Pyridine Ring | π-π stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor binding pocket. |

| Pyridine Nitrogen | Hydrogen bond acceptor | Hydrogen bond donor residues (e.g., Serine, Threonine, Asparagine) in an enzyme active site. |

| Protonated Amine | Ionic interaction (salt bridge) | Acidic amino acid residues (e.g., Aspartic acid, Glutamic acid) in a ligand-binding domain. |

| Ethyl Group | Hydrophobic interaction | Nonpolar pockets within a protein structure. |

Structure-Activity Relationship (SAR) Studies to Optimize Chemical Interactions

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For 1-(Pyridin-4-yl)ethan-1-amine, SAR studies would involve systematically modifying different parts of the molecule—the pyridine ring, the ethylamine side chain, and the amine group—and evaluating the effect of these modifications on its interaction with a specific molecular target.

Modifications to the Pyridine Ring: Substituents can be introduced at various positions on the pyridine ring to modulate its electronic properties and steric profile. For example, adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. The position of these substituents is also critical, as it can influence the orientation of the molecule within a binding site. SAR studies on 4-substituted methoxybenzoyl-aryl-thiazole analogues have demonstrated that modifications to the aromatic rings can significantly impact their anticancer activity. nih.gov

Modifications to the Ethylamine Side Chain: Changes to the ethylamine side chain can affect the compound's conformational flexibility and hydrophobic interactions. For instance, increasing the chain length or introducing branching could enhance binding to a hydrophobic pocket. The stereochemistry at the chiral center of the ethylamine moiety is also a critical factor. It is common for enantiomers to exhibit different biological activities and affinities for their targets, as seen in studies of other chiral amines.

The table below outlines potential modifications and their predicted impact on chemical interactions, based on general SAR principles.

| Molecular Modification | Rationale | Potential Impact on Interaction |

| Substitution on the pyridine ring | Alter electronic and steric properties | Modulate hydrogen bonding and π-stacking interactions. |

| Altering the length of the alkyl chain | Modify conformational flexibility and hydrophobicity | Enhance or reduce binding to hydrophobic pockets. |

| N-alkylation of the amine | Change basicity and steric bulk | Influence ionic and hydrogen bonding interactions. |

| Introduction of functional groups | Add new interaction points | Introduce new hydrogen bond donor/acceptor sites or charged groups. |

Prodrug Design Principles and the Role of Hydrobromide Salts in Chemical Delivery Systems

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a biologically active compound. A prodrug is a chemically modified, often inactive, form of a drug that, after administration, undergoes transformation in the body to release the active parent drug. nih.gov This approach can be used to improve properties such as aqueous solubility, chemical stability, and membrane permeability. nih.govresearchgate.net

For a primary amine like 1-(Pyridin-4-yl)ethan-1-amine, several prodrug strategies could be employed. One common approach is N-acylation to form an amide, which can be designed to be cleaved by enzymes in the body. nih.gov Another strategy involves the formation of N-Mannich bases, which can increase lipophilicity and suppress the pKa of the amine. nih.gov The design of a successful prodrug requires a careful balance of stability, ensuring it reaches the target site before cleavage, and lability, allowing for efficient release of the active drug.

The hydrobromide salt form of 1-(Pyridin-4-yl)ethan-1-amine plays a crucial role in its formulation as a chemical delivery system. Many amine-containing compounds are poorly soluble in water in their free base form. reddit.com Converting the basic amine to a salt by reacting it with an acid, such as hydrobromic acid, significantly improves its aqueous solubility and dissolution rate. reddit.comnih.gov This is because the salt is ionic and readily dissociates in water.

The use of hydrobromide salts offers several advantages in chemical formulation:

Enhanced Solubility: The salt form is generally more water-soluble than the free base, which is often crucial for parenteral formulations and can improve oral bioavailability. reddit.com

Improved Stability: Crystalline salts are often more chemically and physically stable than the free base, which may be an oil or a less stable solid form. reddit.comrsc.org This leads to a longer shelf-life and more reliable formulation.

Ease of Handling: Crystalline solids are easier to purify, handle, and formulate into solid dosage forms compared to oils or amorphous solids. reddit.com

The choice of the counter-ion (in this case, bromide) can also influence the physicochemical properties of the drug substance, such as its hygroscopicity, melting point, and crystal form. nih.govrsc.org These properties are critical for the successful development of a stable and effective pharmaceutical product.

The following table summarizes the principles of prodrug design and the role of the hydrobromide salt.

| Concept | Principle | Application to this compound |

| Prodrug Design | Covalent modification of the active compound to improve its physicochemical or pharmacokinetic properties. The prodrug is converted to the active drug in vivo. | The primary amine could be derivatized (e.g., acylated) to enhance properties like membrane permeability. |

| Salt Formation | Reaction of a basic or acidic drug with an acid or base to form a salt with improved properties. | The basic amine is reacted with hydrobromic acid to form the hydrobromide salt. |

| Role of Hydrobromide Salt | To enhance aqueous solubility, improve stability, and facilitate handling and formulation of the active compound. | The hydrobromide salt increases the water solubility and provides a stable, crystalline solid form of 1-(Pyridin-4-yl)ethan-1-amine. |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Pathways

The chemical industry's increasing focus on green chemistry is steering research towards more environmentally benign and efficient methods for synthesizing pyridine (B92270) derivatives. rsc.org Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of development include:

Catalyst-Mediated Synthesis: The use of novel catalysts, including heterogeneous catalysts like zeolites and solid-supported catalysts, can enhance reaction efficiency and allow for easier separation and recycling, contributing to more sustainable processes. numberanalytics.comnih.gov

Green Solvents and Conditions: Research is moving away from hazardous organic solvents towards greener alternatives like water or solvent-free reaction conditions, such as grinding techniques. researchgate.netrsc.org Methodologies like microwave-assisted and ultrasound-assisted synthesis are also being explored to reduce reaction times and energy input. researchgate.netbcrcp.ac.in

Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product are being prioritized. This includes exploring one-pot reactions and tandem catalysis to reduce intermediate isolation steps and solvent usage.

| Parameter | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvents | Often hazardous organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions researchgate.netrsc.org |

| Energy Input | High, often requiring prolonged heating | Lower, utilizing microwave or ultrasound irradiation bcrcp.ac.in |

| Catalysts | Homogeneous catalysts, often difficult to recover | Heterogeneous, recyclable catalysts (e.g., zeolites, MOFs) numberanalytics.com |

| Waste Generation | Higher, due to multi-step processes and use of stoichiometric reagents | Lower, through one-pot reactions and higher atom economy |

| Reaction Time | Often lengthy | Significantly shorter nih.gov |

Application of Advanced In-Situ Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic pathways and discovering new transformations. Advanced in-situ characterization techniques allow researchers to monitor reactions in real-time, providing invaluable insights into transient intermediates and reaction dynamics.

Future applications in the study of 1-(Pyridin-4-yl)ethan-1-amine hydrobromide synthesis and its subsequent reactions will likely involve:

In-Situ Spectroscopy: Techniques like in-situ Infrared (IR) and Raman spectroscopy can track the formation and consumption of chemical species during a reaction, helping to elucidate reaction pathways. numberanalytics.comresearchgate.netacs.org

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): This powerful surface-sensitive technique enables the study of catalytic surfaces under realistic reaction conditions, providing information on the chemical state of the catalyst and adsorbed species. numberanalytics.com

In-Situ Transmission Electron Microscopy (TEM): For reactions involving nanoparticle catalysts, in-situ TEM can visualize dynamic processes such as catalyst sintering, agglomeration, and growth at the nanoscale. numberanalytics.com

These techniques will be instrumental in moving from a "black box" understanding of reactions to a detailed, mechanism-based approach for process optimization and catalyst design. researchgate.net

Exploration of Multicomponent Reactions and Combinatorial Synthesis Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. nih.govmdpi.com They offer significant advantages in terms of atom economy, reduced synthesis time, and simplified purification procedures. bcrcp.ac.in The exploration of novel MCRs for the synthesis of complex pyridine derivatives from simple precursors is a major trend. rsc.orgresearchgate.net

Alongside MCRs, combinatorial chemistry approaches are expected to accelerate the discovery of new functional molecules. By systematically combining a variety of building blocks based on the 1-(Pyridin-4-yl)ethan-1-amine scaffold, large libraries of related compounds can be synthesized and screened for desired properties. This high-throughput approach is particularly valuable in materials science and drug discovery. The generation of diverse crystal forms and co-crystals through combinatorial synthesis can lead to materials with tailored physical properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. researchgate.net

In the context of this compound, AI and ML will be increasingly used for:

Rational Compound Design: AI algorithms can design novel molecules with specific desired properties, such as enhanced catalytic activity or specific binding affinities, by exploring vast chemical spaces. nih.govspringernature.com This is particularly relevant in drug design, where quantitative structure-activity relationship (QSAR) models are used to predict the biological activity of new compounds. researchgate.net

Reaction Prediction and Optimization: Machine learning models can predict the products of unknown reactions and suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and selectivity. intellect-foundation.ru This accelerates the development of new synthetic routes and reduces the need for extensive experimental screening.

| Application Area | AI/ML Contribution | Potential Impact |

|---|---|---|

| De Novo Design | Generative models (e.g., GANs, VAEs) create novel molecular structures with desired properties. researchgate.net | Accelerated discovery of new functional materials and pharmaceutical leads. |

| Property Prediction | QSAR and QSPR models predict biological activity, toxicity, and physicochemical properties. nih.gov | Prioritization of candidate molecules for synthesis, reducing costs and time. |

| Reaction Prediction | Models predict the outcome of chemical reactions and retrosynthetic pathways. intellect-foundation.ru | Facilitates the design of efficient synthetic routes for complex molecules. |

| Process Optimization | Algorithms optimize reaction conditions for yield, purity, and sustainability. | Improved efficiency and cost-effectiveness of chemical manufacturing. |

Discovery of Novel Supramolecular Assemblies and Functional Materials Based on Pyridyl Ethanamine Hydrobromide Motifs

The pyridine ring is a fundamental building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and π–π stacking. mdpi.com The this compound motif, with its combination of a pyridyl group and an amine function, is particularly well-suited for constructing complex, ordered supramolecular architectures. nih.gov

Future research will focus on:

Crystal Engineering: The rational design of co-crystals and coordination polymers where the pyridyl ethanamine moiety directs the assembly of molecules into specific one-, two-, or three-dimensional networks. mdpi.com These materials can exhibit interesting properties such as porosity, selective guest inclusion, and stimuli-responsiveness.

Functional Materials: The development of new materials with applications in catalysis, sensing, and electronics. For example, incorporating this motif into metal-organic frameworks (MOFs) or other porous materials could create highly selective catalysts or sensors. nih.gov

Anion Recognition: The design of macrocycles and other host molecules based on this scaffold for the selective binding of anions, which is a significant challenge in supramolecular chemistry. rsc.org The interplay of hydrogen bonding from the amine and interactions with the pyridyl ring can lead to high affinity and selectivity. rsc.org

The exploration of these research avenues will continue to expand the fundamental understanding and practical applications of this compound and its derivatives, solidifying their importance in modern chemistry.

Q & A

Q. What are the recommended methods for synthesizing 1-(Pyridin-4-yl)ethan-1-amine hydrobromide with high purity?

A common approach involves nucleophilic substitution on 4-halopyridines (e.g., 4-chloropyridine) using ethylamine under basic conditions. The hydrobromide salt is formed by treating the free base with hydrobromic acid. Purification via recrystallization in ethanol or methanol ensures high purity (>95%). Alternative methods include catalytic reduction of oxime intermediates using palladium-based catalysts under mild conditions (H₂, 1 atm, aqueous medium) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm amine and pyridine proton environments .

- IR spectroscopy to identify N-H stretching (3200–3400 cm⁻¹) and pyridine ring vibrations .

- X-ray crystallography (using SHELX programs for refinement) to resolve solid-state structure and hydrogen-bonding networks .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles .

Q. What solvent systems are optimal for solubility and stability in biological assays?

The hydrobromide salt enhances aqueous solubility compared to the free base. For in vitro studies, dissolve in phosphate-buffered saline (PBS) at pH 7.4 or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. Stability tests under varying pH (3–9) and temperatures (4–37°C) are recommended to confirm compound integrity .

Advanced Research Questions

Q. How can crystallographic data discrepancies between experimental and computational models be resolved?

Validate computational models (e.g., DFT-optimized structures) with high-resolution X-ray data (≤0.8 Å). Use SHELXL for refinement, accounting for potential twinning or disorder in the crystal lattice. Compare with structurally analogous pyridine derivatives to identify systematic errors . For example, SHELXPRO can interface with macromolecular refinement tools to resolve complex hydrogen-bonding patterns .

Q. What strategies address contradictions in reported biological activities of derivatives?

Discrepancies may arise from impurities or salt-form variations (e.g., Br⁻ vs. Cl⁻). Implement:

Q. How does the counterion (Br⁻) influence interactions with neurological targets?

The bromide ion may modulate solubility and membrane permeability. To evaluate:

- Perform radioligand binding assays on serotonin or dopamine receptors, comparing hydrobromide vs. hydrochloride forms .

- Use molecular dynamics simulations to assess ion-pair interactions with target binding pockets .

- Conduct in vivo pharmacokinetics in rodent models to compare bioavailability .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Core modifications : Synthesize analogs with substituents on the pyridine ring (e.g., 3-fluoro, 2-bromo) to assess electronic effects .

- Amine group variations : Replace the ethylamine chain with cyclopropyl or benzyl groups to probe steric effects .

- Biological testing : Use high-throughput screening (HTS) against kinase panels or bacterial strains to identify selectivity trends .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Continuous flow chemistry : Enhances reproducibility and reduces reaction times for nucleophilic substitutions .

- Catalyst recycling : Use heterogeneous palladium catalysts (e.g., Pd/C) for oxime reductions to minimize metal contamination .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Q. What analytical techniques validate compound identity in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.